Mirabegron (m8)

Description

Mirabegron is a medication used primarily to treat overactive bladder. It is a beta-3 adrenergic receptor agonist that works by relaxing the detrusor muscle in the bladder, thereby increasing its storage capacity and reducing the symptoms of urgency, frequency, and incontinence . Mirabegron was first approved for medical use in the United States and the European Union in 2012 .

Properties

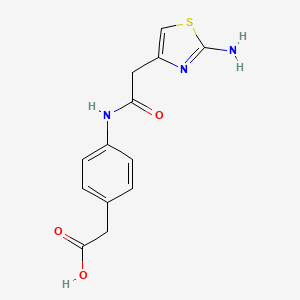

IUPAC Name |

2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNAUJGSRYDGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-64-9 | |

| Record name | YM-538853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-538853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBH7Z0622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Early Borane-Dependent Pathways

Early methods relied on borane-tetrahydrofuran (BH₃·THF) for amide reduction, as described in patents such as EP1440969 and EP1559427 . These routes faced critical drawbacks:

Chinese Patent ZL02821370.X: Limitations in Scalability

This route utilized BH₃·THF for reducing 2-(2-aminothiazol-4-yl)acetamide intermediates but required stringent anhydrous conditions and generated toxic byproducts. Industrial adoption was hindered by:

-

Safety Risks : Exothermic reactions and hydrogen gas evolution during deprotection.

-

Chiral Purity Challenges : Racemization occurred during final coupling steps, necessitating costly chromatographic purification.

Modern Industrial Synthesis Strategies

Three-Step Route via Amino Protection and Deprotection (CN103864713A)

This patented method (overall yield: 82% , purity: 99.8% ) streamlines synthesis into three stages:

Step I: Amino Protection

Step II: Condensation

Step III: Substitution and Deprotection

-

Chiral Coupling : (R)-2-Amino-1-phenylethanol reacts with the intermediate in ethyl acetate, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Deprotection : Hydrogenolysis with palladium-carbon (Pd/C) removes the Boc group.

-

Final Recrystallization : 50% ethanol yields Mirabegron with 99.98% chiral purity .

Advantages :

-

Avoids BH₃·THF, reducing environmental toxicity.

-

CDI-mediated condensation minimizes racemization.

Cost-Effective Route via EDC·HCl Coupling (ChemicalBook)

This method achieves 84.5% yield and 99.8% HPLC purity using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl):

Key Steps:

-

Acid Activation : 2-Aminothiazole-4-yl-acetic acid reacts with EDC·HCl in aqueous HCl.

-

Coupling : Activated acid couples with (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride.

-

Workup : Sequential washes with ethyl acetate/n-butanol and aqueous ammonia remove impurities.

-

Crystallization : Toluene anti-solvent precipitation yields the α-form crystalline product.

Operational Simplicity :

-

Eliminates Boc protection/deprotection steps.

-

Ambient temperature conditions reduce energy costs.

Academic Innovations in Route Design

Aniline-Free Synthesis (J. Heterocyclic Chem., 2017)

Xu et al. developed a 61% overall yield route that bypasses 4-(2-(phenethylamino)ethyl)aniline, a troublesome intermediate:

Route Highlights:

-

Starting Material : Low-cost D-mandelic acid derivatives.

-

Condensation : Direct coupling of thiazole acetic acid with (R)-2-amino-1-phenylethanol.

-

Reduction : Sodium borohydride (NaBH₄) replaces BH₃·THF, enhancing safety.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | CN103864713A | ChemicalBook | Xu et al. |

|---|---|---|---|

| Steps | 3 | 4 | 5 |

| Overall Yield | 82% | 84.5% | 61% |

| Purity (HPLC) | 99.8% | 99.8% | 99.6% |

| Chiral Purity | 99.98% | 99.95% | 99.7% |

| Key Reagent | CDI | EDC·HCl | NaBH₄ |

| Industrial Viability | High | Moderate | Low |

Solvent and Catalyst Optimization

Solvent Selection for Crystallization

Catalytic Hydrogenation Advancements

-

Pd/C vs. Raney Nickel : Pd/C (0.3–0.4 MPa H₂) achieves faster deprotection (5 hours ) compared to Raney Ni (12 hours ).

-

Residual Metal Limits : Pd/C systems reduce Pd residues to <1 ppm, meeting ICH Q3D guidelines.

Environmental and Economic Considerations

Waste Reduction Strategies

Scientific Research Applications

Mirabegron has a wide range of applications in scientific research:

Chemistry: It is studied for its unique beta-3 adrenergic receptor agonist properties.

Medicine: Beyond overactive bladder, Mirabegron is being explored for its potential in treating neurogenic detrusor overactivity and other urinary disorders

Mechanism of Action

Mirabegron works by selectively activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. As a result, the bladder’s storage capacity is increased, alleviating symptoms of urgency and frequency .

Comparison with Similar Compounds

Vibegron: Another beta-3 adrenergic receptor agonist used for overactive bladder.

Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action

Uniqueness of Mirabegron: Mirabegron is unique in its selective activation of beta-3 adrenergic receptors, which distinguishes it from antimuscarinic agents like solifenacin that have broader receptor activity and potentially more side effects .

Mirabegron offers a novel approach to treating overactive bladder with a favorable side effect profile compared to traditional antimuscarinic medications .

Biological Activity

Mirabegron (chemical name: 2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide) is a novel selective agonist for the β3-adrenergic receptor, primarily used in the treatment of overactive bladder (OAB). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, clinical efficacy, and safety profile.

Mirabegron acts as a potent and selective β3-adrenoceptor agonist with an EC50 value of 22.4 nM, demonstrating over 440-fold selectivity for β3 over β1 and β2 adrenergic receptors . Upon activation of the β3 receptors located in the bladder smooth muscle, mirabegron induces relaxation of the detrusor muscle during the storage phase of the bladder fill-void cycle. This mechanism increases bladder capacity and reduces urinary urgency and frequency .

Pharmacokinetics

Key pharmacokinetic parameters for mirabegron include:

| Parameter | Value |

|---|---|

| Bioavailability | 29% - 35% |

| Tmax | 3.5 hours (extended-release) |

| Volume of Distribution (Vd) | 1670 L |

| Half-life | ~50 hours (adults) |

| Total Clearance | ~57 L/h |

| Renal Clearance | ~13 L/h |

Mirabegron is extensively metabolized, primarily via CYP3A4 and CYP2D6 pathways, with a significant portion excreted unchanged in urine .

Clinical Efficacy

Mirabegron has been evaluated in several clinical trials for its efficacy in managing OAB symptoms. Notable studies include:

- BLOSSOM Trial : A randomized controlled trial demonstrating significant reductions in micturition frequency and urgency episodes compared to placebo.

- DRAGON Trial : A phase IIb trial involving 928 patients showed dose-dependent reductions in micturition frequency with mirabegron doses of 50 mg, 100 mg, and 200 mg .

- ARIES Study : A phase III trial with 1328 participants confirmed that both 50 mg and 100 mg doses significantly reduced the mean number of micturitions per day compared to placebo .

Summary of Clinical Findings

| Study Name | Sample Size | Treatment | Primary Outcome | Results |

|---|---|---|---|---|

| BLOSSOM | 262 | Mirabegron 100/150 mg vs. placebo | Micturition frequency | -2.19/-2.21 vs. -1.18 (p ≤ 0.01) |

| DRAGON | 928 | Mirabegron (50/100/200 mg) vs. placebo | Micturition frequency | Statistically significant reductions (p ≤ 0.05) |

| ARIES | 1328 | Mirabegron (50/100 mg) vs. placebo | Incontinence episodes | Significant reduction vs. placebo (p < 0.05) |

Safety Profile

The safety profile of mirabegron has been extensively documented across trials:

- Common adverse effects include hypertension and increased heart rate, particularly at higher doses.

- Compared to traditional antimuscarinic therapies like tolterodine, mirabegron has shown a more favorable tolerability profile, particularly regarding dry mouth incidence .

- The incidence of serious adverse events was lower in patients treated with mirabegron compared to those receiving antimuscarinics over extended periods .

Case Studies

Several case studies have highlighted the real-world effectiveness of mirabegron:

- Case Study 1 : An elderly patient with OAB reported significant improvement in quality of life after switching from tolterodine to mirabegron, experiencing fewer episodes of urgency and incontinence.

- Case Study 2 : A cohort study involving Asian patients demonstrated similar efficacy to Western populations, reinforcing mirabegron's global applicability in treating OAB symptoms.

Q & A

Q. Q1. What validated analytical techniques are recommended for quantifying mirabegron in biological matrices, and how are they optimized for sensitivity?

Methodological Answer:

- HPLC-MS/MS is widely used due to its high specificity and ability to detect mirabegron metabolites (e.g., M8, M11–M16) in human plasma. Key optimizations include reducing blood sample volume (2 mL vs. 10 mL) and employing 96-well supported liquid extraction (SLE) plates to enhance throughput .

- Capillary Electrophoresis (CE) offers rapid separation (3-minute migration time) using a 50 mmol acetate buffer (pH 4.0) and UV-DAD detection at 249 nm, with a linear range of 5.00–45 mg/L .

- Stability-Indicating HPTLC methods validated per ICH Q2(R2) guidelines can resolve degradation products (e.g., 2-phenylethenamine derivatives) under oxidative/alkaline stress, critical for formulation stability studies .

Q. Q2. How do phase III clinical trials design endpoints to evaluate mirabegron’s efficacy in overactive bladder (OAB) populations?

Methodological Answer:

- Trials prioritize bladder diary parameters :

- Patient stratification by comorbidities (e.g., benign prostatic hyperplasia) ensures generalizability, with pooled analyses showing consistent efficacy in men (p=0.009 vs. tolterodine) .

Advanced Research Questions

Q. Q3. What mechanisms explain mirabegron’s metabolic benefits in obese, insulin-resistant populations beyond β3-AR agonism?

Methodological Answer:

- Adipose Tissue Remodeling : Mirabegron reduces fibrotic gene expression in subcutaneous white adipose tissue (SC WAT) and increases alternatively activated macrophages, enhancing lipolysis and insulin sensitivity (p=0.03) .

- Cross-Tissue Signaling : Conditioned media from mirabegron-treated adipocytes upregulate PGC1A in skeletal muscle (p<0.001), improving oxidative capacity without direct β3-AR expression in muscle .

- Systemic Biomarkers : Elevated HDL (+12%) and adiponectin (+35%) correlate with improved glucose homeostasis, validated via euglycemic clamps and PET-CT for brown adipose tissue (BAT) activation .

Q. Q4. How can contradictory findings on mirabegron’s cardiovascular safety be resolved in real-world pharmacovigilance studies?

Methodological Answer:

- Propensity Score-Matched Cohorts : Replication studies using Mini-Sentinel CDM specifications found no increased risk of myocardial infarction (HR=0.92, 95% CI 0.78–1.09) or stroke vs. oxybutynin, addressing confounding by comorbidities .

- Pharmacokinetic Interactions : CYP2D6 substrate co-administration (e.g., metoprolol) requires monitoring plasma concentrations, as mirabegron inhibits CYP2D6, though cardiovascular responses remain unaffected in controlled settings .

Q. Q5. What experimental designs address the limited generalizability of mirabegron’s metabolic trials to diverse ethnic and age groups?

Methodological Answer:

- Inclusion Criteria : The PILLAR trial focused on patients ≥65 years, using stratified randomization for age and ethnicity, revealing comparable safety (e.g., hypertension rates ≤5%) and efficacy in older adults .

- BAT Quantification : PET-CT protocols standardized across studies (e.g., [18F]-FDG uptake) ensure reproducibility in assessing BAT activation in multi-ethnic cohorts .

Data Contradiction Analysis

Q. Q6. Why do mirabegron and vibegron show divergent efficacy timelines in OAB despite shared β3-AR targeting?

Methodological Answer:

- Onset of Action : Vibegron reduces incontinence episodes by week 2 (exploratory endpoint), whereas mirabegron’s earliest significant improvement occurs at week 4. This discrepancy arises from trial design differences (e.g., primary endpoint timing) and receptor binding kinetics .

- Dose-Response Optimization : Mirabegron’s 50 mg dose achieves maximal efficacy (p<0.01 vs. placebo), while vibegron’s 75 mg dose may accelerate therapeutic effects due to higher receptor occupancy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.